2-chloro-N-(2-methoxyethyl)quinazolin-4-amine
Overview
Description
2-chloro-N-(2-methoxyethyl)quinazolin-4-amine is a useful research compound. Its molecular formula is C11H12ClN3O and its molecular weight is 237.68 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial, Analgesic, and Anti-inflammatory Activities:
- A study synthesized quinazoline-4-one/4-thione derivatives and evaluated them for antimicrobial, analgesic, and anti-inflammatory properties. It was found that certain quinazoline derivatives demonstrated good activity against microbes, pain, and inflammation. This suggests the potential application of 2-chloro-N-(2-methoxyethyl)quinazolin-4-amine derivatives in developing new therapeutic agents with lesser side effects (Dash et al., 2017).
Adenosine Antagonism:
- In the quest for benzodiazepine receptor modulators, a potent adenosine antagonist (CGS 15943) was discovered, which is a derivative of triazoloquinazoline. This compound's activity in various biological systems shows the scope of quinazoline derivatives as adenosine receptor antagonists, indicating potential therapeutic applications (Francis et al., 1988).
Anti-inflammatory Activity of Fluorine-substituted Derivatives:
- Fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives showed enhanced solubility and potential inhibitory effects on LPS-induced NO secretion. This highlights the chemical's relevance in developing anti-inflammatory therapeutics (Sun et al., 2019).
Antihyperglycemic Activity:
- Certain quinazolin-4-ones showed significant reduction in blood glucose level in rat models, indicating their potential as antihyperglycemic agents. This suggests their applicability in managing diabetes or related metabolic disorders (Ram et al., 2003).
Histamine H4 Receptor Inverse Agonism:
- Quinazoline derivatives were identified as potent human H4 receptor inverse agonists with considerable affinity for the human histamine H1 receptor. This dual action suggests potential therapeutic benefits in treating inflammatory conditions or allergies (Smits et al., 2008).
Properties
IUPAC Name |
2-chloro-N-(2-methoxyethyl)quinazolin-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O/c1-16-7-6-13-10-8-4-2-3-5-9(8)14-11(12)15-10/h2-5H,6-7H2,1H3,(H,13,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZIZOKBENMXLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC(=NC2=CC=CC=C21)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.